molecular formula C18H20ClN3O3S B503086 N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide CAS No. 150558-72-8

N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide

Cat. No.: B503086
CAS No.: 150558-72-8
M. Wt: 393.9g/mol
InChI Key: NCZMFFATYGCSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(2-Chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide is a synthetic small molecule of significant interest in biochemical research, characterized by its distinct molecular structure featuring a piperazinyl ring and sulfonyl linkage. This compound is primarily utilized in investigative studies to explore cellular signaling pathways and receptor interactions. While the specific biological profile of this analog is under investigation, research on closely related structural analogs provides strong rationale for its research value. Notably, studies on compounds with similar chlorophenyl-piperazinyl-acetamide architectures, such as N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide (PPOAC‐Bz), have demonstrated potent inhibitory effects on osteoclastogenesis, suggesting potential for research in bone metabolism disorders . The mechanism of action for such analogs often involves the modulation of key signaling pathways, including the RANKL-mediated activation of NF-κB and MAPKs, which are critical for the differentiation and function of bone-resorbing osteoclasts . The molecular framework of this chemical class makes it a valuable probe for studying protein interactions and enzymatic activity in various disease models. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound for in vitro studies to further elucidate complex biological mechanisms and identify novel therapeutic targets.

Properties

IUPAC Name

N-[4-[4-(2-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-14(23)20-15-6-8-16(9-7-15)26(24,25)22-12-10-21(11-13-22)18-5-3-2-4-17(18)19/h2-9H,10-13H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZMFFATYGCSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-chlorophenylamine with piperazine in the presence of a suitable solvent and catalyst to form 4-(2-chlorophenyl)piperazine. This intermediate is then reacted with 4-sulfamoylbenzoic acid under appropriate conditions to introduce the sulfonyl group. Finally, the resulting product is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled temperature and solvent conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Osteoclastogenesis Inhibition

Recent studies have highlighted the compound's effectiveness as an inhibitor of osteoclastogenesis, which is crucial for treating osteolytic disorders. A compound structurally related to N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide, known as N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz), demonstrated significant inhibitory effects on osteoclast formation in vitro and in vivo. The mechanism involves altering the expression of osteoclast-specific marker genes and preventing the formation of mature osteoclasts, thereby reducing bone resorption activity .

Potential Anti-Cancer Properties

The compound's structural characteristics suggest potential applications in oncology. Its piperazine moiety is often associated with anti-cancer activity, and derivatives have been explored for their ability to inhibit tumor growth and metastasis. Research has indicated that compounds with similar structures can modulate signaling pathways involved in cancer progression, making them promising candidates for further investigation .

Molecular Mechanisms

The inhibition of osteoclastogenesis by compounds related to this compound has been linked to the suppression of RANKL-mediated signaling pathways. This involves downregulating key transcription factors that promote osteoclast differentiation and activity, such as NFATc1 and c-Fos .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the piperazine ring and sulfonamide group can significantly influence biological activity, offering a pathway for developing more potent analogs .

Case Studies and Experimental Findings

StudyFindingsImplications
Chen et al. (2020)Demonstrated that PPOAC-Bz inhibited osteoclastogenesis and prevented OVX-induced bone loss in miceSuggests potential for treating osteoporosis and other bone resorption-related diseases
Patent Analysis (WO2020049599A1)Explored novel crystalline forms of related compounds with enhanced solubility and bioavailabilityHighlights opportunities for drug formulation improvements
PubChem DataProvides detailed chemical properties and classificationUseful for researchers looking to understand the compound's physical chemistry

Drug Development

The promising results from preliminary studies indicate that this compound could be developed into a drug candidate for osteoporosis and potentially other conditions involving abnormal bone resorption.

Further Research Needs

Future research should focus on:

  • Comprehensive pharmacokinetic and pharmacodynamic studies.
  • Clinical trials to evaluate safety and efficacy.
  • Exploration of additional therapeutic areas, including its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37)

  • Key difference : Lacks the 2-chlorophenyl substituent on piperazine.
  • Activity: Demonstrates anti-hypernociceptive effects in inflammatory pain models, comparable to paracetamol .

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide

  • Key difference : 3-Chlorophenyl substitution on piperazine and a sulfanyl linker instead of sulfonyl.
  • Activity: Not explicitly reported, but the 3-chlorophenyl group may alter receptor binding kinetics due to positional isomerism .
  • Inference : Sulfanyl groups (vs. sulfonyl) reduce electronegativity, possibly affecting membrane permeability and oxidative stability .

N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

  • Key difference : 4-Methylbenzenesulfonyl (tosyl) group and 4-fluorophenyl acetamide.
  • Activity : Tosyl groups are commonly used in prodrugs for enhanced bioavailability .
  • Inference : Fluorine substitution on the acetamide phenyl ring may improve metabolic resistance and blood-brain barrier penetration relative to chlorine .

Sulfonamide-Acetamide Derivatives with Heterocyclic Modifications

N-[4-[(3,5-Dioxopiperazino)sulfonyl]phenyl]acetamide

  • Key difference : 3,5-Dioxopiperazine ring introduces electron-withdrawing ketone groups.
  • Comparison : The dioxo group may confer higher metabolic clearance compared to the 2-chlorophenyl-piperazine in the target compound .

N-(4-Chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide

  • Key difference: Thieno-pyrimidinyl sulfanyl group replaces piperazine.
  • Activity: Thieno-pyrimidine cores are associated with kinase inhibition and anticancer activity .
  • Inference: The thieno-pyrimidine moiety introduces planar aromaticity, favoring intercalation or π-π stacking in enzyme active sites, unlike the flexible piperazine in the target compound .

Substituent Effects on Pharmacological Profiles

Compound Piperazine Substituent Key Activity Inferred Advantage/Limitation
Target compound 2-Chlorophenyl Not reported (expected receptor modulation) Enhanced steric specificity for receptors
Compound 37 Unsubstituted Anti-hypernociceptive Higher solubility, lower target affinity
2-(4-(3-Chlorophenyl)piperazinyl) analog 3-Chlorophenyl Unknown Altered receptor binding due to Cl position
N-(4-Fluorophenyl)-tosylpiperazine Tosyl Probable CNS targeting Improved bioavailability via tosyl group

Structural and Physicochemical Insights

  • Crystal Packing : Analogous sulfonamide-acetamides (e.g., N-{[4-(4-methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide) exhibit intermolecular N–H⋯O and C–H⋯π interactions, stabilizing the lattice . The target compound’s 2-chlorophenyl group may introduce additional halogen bonding, affecting crystallinity and melting point.

Biological Activity

N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide, a compound with significant pharmaceutical potential, has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic applications, supported by data tables, relevant case studies, and research findings.

Chemical Structure and Synthesis

The compound is characterized by its complex structure, featuring a piperazine moiety attached to a sulfonamide group and an acetamide functionality. Its chemical formula is C18H19ClN3O3SC_{18}H_{19}ClN_3O_3S, with a molecular weight of approximately 396.93 g/mol.

Synthesis typically involves the reaction of 2-chlorophenylpiperazine with sulfonyl chloride derivatives, followed by acetamide formation. This synthetic pathway is crucial for obtaining compounds with specific biological properties.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study demonstrated that similar piperazine derivatives possess strong inhibitory effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL .

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundSalmonella typhi5
Similar Piperazine DerivativeBacillus subtilis3
Another Piperazine VariantE. coli8

2. Inhibition of Osteoclastogenesis

In vitro studies have shown that related compounds can inhibit osteoclastogenesis, which is crucial for conditions such as osteoporosis. For instance, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide demonstrated strong inhibitory effects on osteoclast formation and function by altering mRNA expression of osteoclast-specific markers .

Case Study: Osteoclast Inhibition

  • Objective : Evaluate the impact on bone resorption.
  • Method : Cultured bone marrow-derived macrophages treated with the compound.
  • Findings : Significant reduction in F-actin belt formation and overall osteoclast activity.

3. Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition capabilities. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in treating neurodegenerative diseases like Alzheimer's. The IC50 values for various derivatives ranged from 0.63 to 6.28 µM, indicating potent activity compared to standard inhibitors .

Table 2: Enzyme Inhibition Profiles

CompoundEnzyme TargetIC50 (µM)
This compoundAcetylcholinesterase1.21
Related CompoundUrease2.14

The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets:

  • Sulfonamide Group : Known for its antibacterial properties through the inhibition of bacterial folic acid synthesis.
  • Piperazine Moiety : Enhances binding affinity to neurotransmitter receptors and enzymes.
  • Acetamide Functionality : Contributes to overall solubility and bioavailability.

Q & A

Q. What are the established synthetic routes for N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide, and what experimental conditions are critical for optimizing yield?

Methodological Answer: A common synthetic approach involves sulfonylation of the piperazine intermediate followed by acetamide coupling. For example, sulfonamide formation can be achieved by reacting 4-(2-chlorophenyl)piperazine with 4-chlorobenzenesulfonyl chloride under reflux in dichloromethane with a base (e.g., triethylamine). Subsequent acetylation of the resulting sulfonamide with acetic anhydride in ethanol at 60–80°C for 1–2 hours yields the target compound . Key parameters include stoichiometric control of the sulfonyl chloride, reaction temperature (to avoid side reactions), and purification via recrystallization from ethanol to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its conformation?

Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. For example, bond angles and torsion angles (e.g., nitro group deviations from the benzene plane) can be measured to validate molecular geometry . Complementary techniques include:

  • NMR spectroscopy : To confirm proton environments (e.g., acetamide -NH at δ 10.2 ppm, aromatic protons at δ 7.3–8.1 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]+: 424.08 Da) .
  • FT-IR : To identify sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .

Q. What preliminary biological activities have been reported for structurally related N-(sulfonylphenyl)acetamide derivatives?

Methodological Answer: Related compounds exhibit antimicrobial and anticancer potential. For instance, analogs with 2-chlorophenyl substitutions have shown:

  • Antibacterial activity : Tested via broth microdilution against Staphylococcus aureus (MIC = 32 µg/mL) .
  • Cytotoxicity : Evaluated against HeLa cells using MTT assays (IC₅₀ = 18 µM) .
    However, these activities are structure-dependent; researchers must validate results using standardized assays (e.g., CLSI guidelines for antimicrobial testing) and compare with positive controls (e.g., ciprofloxacin for bacteria) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Conflicting activity data (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions or conformational flexibility. To address this:

  • Perform molecular dynamics simulations to study the compound’s binding stability with targets (e.g., bacterial topoisomerase II or tubulin).
  • Use docking studies (AutoDock Vina or Schrödinger) to compare binding affinities under different protonation states or tautomeric forms .
  • Validate computational predictions with isothermal titration calorimetry (ITC) to measure binding constants experimentally .

Q. What strategies are recommended for optimizing regioselectivity in sulfonation reactions during synthesis?

Methodological Answer: Regioselectivity challenges in sulfonamide formation can be mitigated by:

  • Protecting group chemistry : Temporarily block competing amine sites with tert-butoxycarbonyl (Boc) groups .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and favor sulfonation at the para position .
  • Catalytic control : Employ Lewis acids like ZnCl₂ to direct sulfonyl group placement .
    Post-reaction, monitor regiochemistry via HPLC-MS with a C18 column (gradient: 5–95% acetonitrile in water) .

Q. How can researchers address discrepancies in crystallographic data for N-(sulfonylphenyl)acetamide derivatives?

Methodological Answer: Discrepancies in reported bond lengths or angles (e.g., sulfonyl S–O vs. C–S–O geometry) often stem from crystal packing effects. To resolve this:

  • Compare multiple crystal structures (e.g., Cambridge Structural Database entries) to identify trends .
  • Conduct Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) influencing conformation .
  • Use synchrotron radiation for high-resolution data collection (<0.8 Å resolution) to reduce measurement errors .

Q. What advanced purification techniques are recommended for isolating high-purity batches of this compound?

Methodological Answer: For >99% purity (required for in vivo studies):

  • Preparative HPLC : Use a reversed-phase column (Waters XBridge C18, 10 µm) with a 30-minute gradient (20–80% acetonitrile/0.1% TFA) .
  • Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) using a Crystal16® platform to identify ideal nucleation conditions .
  • Chiral separation : If enantiomers are present, employ a Chiralpak IA column with hexane/isopropanol (90:10) .

Q. Data Contradiction Analysis Table

Parameter Reported Value 1 Reported Value 2 Resolution Strategy
Antibacterial MIC 32 µg/mL 64 µg/mL Standardize broth media (e.g., CAMHB)
Crystallographic S–O Bond Length 1.43 Å 1.47 Å Validate via high-resolution synchrotron
Synthetic Yield 72% 58% Optimize stoichiometry (1.2:1 sulfonyl chloride:amine)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.